molecular formula C16H16F3NO B1370675 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-67-2

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1370675
CAS No.: 946697-67-2
M. Wt: 295.3 g/mol
InChI Key: IMTWLLLECSEJKC-UHFFFAOYSA-N
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Description

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline (: 946697-67-2) is a chemical compound with the molecular formula C 16 H 16 F 3 NO and a molecular weight of 295.30 g/mol . As an aniline derivative containing a phenoxy group and a trifluoromethyl group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. The structural motifs present in this molecule, particularly the trifluoromethyl group, are known to be highly relevant in the development of pharmaceuticals and agrochemicals, as they can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity . Specifically, it can function as a key precursor in the synthesis of more complex molecules, such as Schiff bases, which are a class of compounds studied for their wide range of potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(3-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-13(8-11)21-15-7-6-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTWLLLECSEJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Isopropylphenoxy Intermediate: This step involves the reaction of isopropylphenol with a suitable halogenating agent to form the isopropylphenoxy intermediate.

    Coupling with Trifluoromethyl Aniline: The isopropylphenoxy intermediate is then coupled with 3-(trifluoromethyl)aniline under specific conditions, often involving a catalyst and a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline serves as a versatile building block for synthesizing more complex organic molecules. The trifluoromethyl group enhances the lipophilicity of the resultant compounds, making them more effective in biological systems. It can be utilized in:

  • Synthesis of Pharmaceuticals : This compound can be modified to create various pharmaceutical agents due to its ability to participate in nucleophilic substitution reactions.
  • Agrochemicals : Its properties can be exploited to develop new agrochemical products that require enhanced efficacy and stability.
Application TypeDescription
PharmaceuticalsBuilding block for drug synthesis; enhances bioavailability
AgrochemicalsDevelopment of effective pesticides and herbicides

Reactivity Studies

The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are crucial for understanding its behavior and potential modifications:

  • Oxidation : Can yield quinones when treated with oxidizing agents like potassium permanganate.
  • Reduction : Reduction with hydrogen gas in the presence of palladium can produce amines.
  • Nucleophilic Substitution : The trifluoromethyl group allows for diverse substitution reactions, expanding its utility in synthetic chemistry.
Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateQuinones
ReductionHydrogen gas + Palladium catalystAmines
Nucleophilic SubstitutionSodium methoxideVarious substituted derivatives

Bioactive Compound Research

The compound has been investigated for its biological activity, particularly its mechanism of action involving enzyme interaction and receptor binding. The trifluoromethyl group enhances membrane permeability, facilitating its interaction with intracellular targets.

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against specific bacterial strains.
  • Anti-inflammatory Effects : Research has shown it may modulate inflammatory pathways, suggesting therapeutic benefits.

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Antimicrobial : Demonstrated activity against various pathogens.
  • Anti-inflammatory : In vitro assays suggest it can reduce pro-inflammatory cytokine production.

Material Science Applications

In material science, this compound's unique properties make it suitable for developing specialty chemicals:

  • Polymer Additives : Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance.
  • Coatings : Utilized in formulating coatings that require specific functional characteristics.

Drug Discovery Initiatives

A study evaluating the antimicrobial efficacy of this compound against various pathogens showed promising results, indicating its potential as a lead compound for developing new antibiotics.

Inflammation Models

In vitro assays using macrophage cell lines demonstrated that the compound could significantly reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isopropylphenoxy group can modulate its overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight pKa (Experimental/Predicted) Key Properties/Applications References
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline -CF₃ (3), 3-Isopropylphenoxy (4) C₁₆H₁₅F₃N₂O 332.30 Not reported (estimated <3.5) Pharmaceutical intermediate, lipophilic
3-(Trifluoromethyl)aniline -CF₃ (3) C₇H₆F₃N 161.12 3.49 (experimental) Precursor for dyes, agrochemicals
4-(Trifluoromethyl)aniline -CF₃ (4) C₇H₆F₃N 161.12 2.75 (experimental) Higher acidity than 3-CF₃ isomer
4-Methoxy-3-(trifluoromethyl)aniline -CF₃ (3), -OCH₃ (4) C₈H₈F₃NO 191.15 Not reported Crystallographically characterized
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline -CF₃ (3), -CH₂(4-methylpiperazine) (4) C₁₃H₁₈F₃N₃ 273.30 Not reported Bcr-AblT315I inhibitor intermediate

Key Observations :

  • Acidity: The trifluoromethyl group lowers the pKa of the aniline NH₂ group (electron-withdrawing effect). For example, 3-(trifluoromethyl)aniline has a pKa of 3.49, while 4-(trifluoromethyl)aniline is more acidic (pKa 2.75) due to better resonance stabilization . The target compound’s acidity is likely further reduced by the electron-donating phenoxy group, though exact data is unavailable.
  • Steric Effects: The bulky isopropylphenoxy group may hinder rotational freedom, influencing binding specificity in biological targets.

Biological Activity

4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a trifluoromethyl group and an isopropylphenoxy moiety, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

  • Chemical Formula : C₁₆H₁₆F₃NO
  • CAS Number : 946697-67-2
  • Molecular Weight : 295.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

1. Enzyme Inhibition :

  • The compound has been shown to inhibit enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain modulation. By decreasing the activity of cyclooxygenase (COX) enzymes, it can reduce the production of pro-inflammatory mediators.

2. Cellular Signaling Modulation :

  • It influences various cell signaling pathways related to lipid metabolism and inflammation. For instance, it can modulate the expression of genes involved in these pathways, leading to altered cellular responses .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its capacity to reduce levels of inflammatory cytokines in cultured cells, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

In studies involving cancer cell lines, this compound has shown cytotoxic effects at certain concentrations. It selectively inhibits the growth of tumorigenic cells while sparing non-tumorigenic cells, indicating a promising therapeutic window for cancer treatment .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokine release upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another study focused on assessing the anticancer properties of this compound against various cancer cell lines. The findings revealed that at concentrations above 10 µM, the compound inhibited cell proliferation and induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that it is metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .

Safety Profile

While promising, safety assessments indicate that at higher doses, this compound may exhibit toxic effects, including liver damage and metabolic disturbances. Therefore, careful consideration of dosing regimens is essential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline, and how can intermediates be purified?

  • Methodology :

  • Utilize nucleophilic aromatic substitution (NAS) for introducing the isopropylphenoxy group to the trifluoromethyl-aniline core. For example, react 3-(trifluoromethyl)aniline (CAS 98-16-8, ) with 3-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF at 120°C).
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC or TLC (Rf comparison with standards) .

Q. How should researchers characterize the compound’s structure and confirm regioselectivity?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C). Compare splitting patterns with analogs like 2-Methyl-3-(trifluoromethyl)aniline ( ).
  • FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).
  • HRMS : Validate molecular formula (C₁₆H₁₆F₃NO) with <2 ppm error .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential amine volatility ().
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform comparative Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor reaction rates via in situ ¹⁹F NMR to assess electronic effects. Compare with non-fluorinated analogs (e.g., 4-Methyl-3-(trifluoromethyl)aniline, ) .

Q. What computational approaches can predict the compound’s binding affinity in biological targets?

  • Methodology :

  • Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the trifluoromethyl group’s polarity.
  • Perform molecular docking (e.g., AutoDock Vina) with proteins like cytochrome P450 enzymes, referencing similar aniline derivatives ( ) .

Q. How to resolve contradictions in reported spectroscopic data for derivatives?

  • Methodology :

  • Comparative analysis : Replicate published syntheses (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, ) and validate NMR shifts under identical conditions (solvent, temperature).
  • Isotopic labeling : Use ¹⁵N-labeled NH₂ groups to clarify ambiguous peaks in crowded aromatic regions .

Q. What strategies optimize solubility for in vitro assays without compromising stability?

  • Methodology :

  • Test co-solvents (e.g., DMSO:water mixtures) and measure solubility via UV-Vis spectroscopy. Assess stability under physiological pH (7.4) and temperature (37°C) for 24–72 hours. Compare with analogs like 2-Methyl-4-heptafluoroisopropylaniline ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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